2-Ethyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also seems to contain a thiazolo[3,2-b][1,2,4]triazol ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in the development of clinically active drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, possibly from different cyclic or acyclic precursors . The thiazolo[3,2-b][1,2,4]triazol ring might be formed through a series of reactions, possibly involving oxidative coupling .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrrolidine and thiazolo[3,2-b][1,2,4]triazol rings. The pyrrolidine ring is known to react with various electrophilic reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could affect its solubility and reactivity .Scientific Research Applications
Synthesis and Anticancer Activity
Research has demonstrated the synthesis of thiazolo[3,2-a]pyridines through a multicomponent reaction, showing promising anticancer activity across various cancer cell lines. This highlights the potential of thiazolo[3,2-b][1,2,4]triazol derivatives in cancer therapy. The approach involves the use of aromatic aldehydes, 2-nitromethylenethiazolidine, and nitriles in the presence of Et3N under mild conditions, yielding high product yields and showcasing the compound's versatility in synthesizing anticancer agents (Altug et al., 2011).
Antimicrobial and Insecticidal Assessment
Another study focused on the synthesis of heterocycles incorporating a thiadiazole moiety for insecticidal assessment against the cotton leafworm, revealing the chemical's potential as a foundation for developing novel insecticidal agents (Fadda et al., 2017).
Synthesis of Novel Hydrazone and Azole Functionalized Derivatives
The synthesis of novel pyrazolo[3,4-b]pyridine derivatives, including the exploration of hydrazones, oxadiazoles, 1,2,4 triazoles, and thiadiazoles, has shown significant anticancer activity, identifying lead molecules for further drug development (Nagender et al., 2016).
Antimicrobial Activity of Novel Compounds
Studies have synthesized novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, which were screened for antimicrobial activity, showcasing the potential of such compounds in combating microbial infections (El‐Kazak et al., 2013).
Antibacterial Activity and Action Mechanism
Further research into 1,3,4-oxadiazole thioether derivatives has provided insights into their antibacterial activities against specific pathogens, revealing the action mechanism of the most effective compounds. This underlines the compound's application in designing antibacterial agents (Song et al., 2017).
Mechanism of Action
Mode of Action
The mode of action would depend on the specific target. For instance, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from catalyzing its reaction .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Thiazole and triazole derivatives have been found to impact a wide range of biochemical processes .
Result of Action
The molecular and cellular effects would depend on the compound’s specific mode of action and its biochemical targets .
Future Directions
Properties
IUPAC Name |
2-ethyl-5-[(3-methylphenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-3-14-19-18-22(20-14)17(23)16(24-18)15(21-9-4-5-10-21)13-8-6-7-12(2)11-13/h6-8,11,15,23H,3-5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRXORARAJCLCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.